Cas no 106508-97-8 (Ethyl 4'-methylbiphen-4-ylcarboxylate)
Ethyl 4'-methylbiphen-4-ylcarboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 4'-methylbiphen-4-ylcarboxylate
- ethyl 2-(4-methylphenyl)benzoate
- 4'-Methyl-[1,1'-biphenyl]-4-carboxylic acid ethyl ester
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Computed Properties
- Exact Mass: 240.11508
Experimental Properties
- Density: 1.066±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 78-79 ºC
- Solubility: Almost insoluble (0.014 g/l) (25 º C),
- PSA: 26.3
Ethyl 4'-methylbiphen-4-ylcarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AE24988-1g |
Ethyl 4'-methylbiphen-4-ylcarboxylate |
106508-97-8 | 97% | 1g |
$993.00 | 2024-04-20 | |
| A2B Chem LLC | AE24988-5g |
Ethyl 4'-methylbiphen-4-ylcarboxylate |
106508-97-8 | 97% | 5g |
$2523.00 | 2024-04-20 | |
| abcr | AB570286-1g |
4'-Methyl-biphenyl-4-carboxylic acid ethyl ester, 97%; . |
106508-97-8 | 97% | 1g |
€1285.20 | 2025-04-22 |
Ethyl 4'-methylbiphen-4-ylcarboxylate Suppliers
Ethyl 4'-methylbiphen-4-ylcarboxylate Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on Ethyl 4'-methylbiphen-4-ylcarboxylate
Ethyl 4'-methylbiphen-4-ylcarboxylate (CAS No. 106508-97-8): A Comprehensive Overview in Modern Chemical Biology
Ethyl 4'-methylbiphen-4-ylcarboxylate (CAS No. 106508-97-8) is a sophisticated organic compound that has garnered significant attention in the realm of chemical biology and pharmaceutical research. This compound, characterized by its biphenyl core structure with an ethyl ester and a methyl substituent, exhibits unique chemical properties that make it a valuable candidate for various applications, particularly in the development of novel bioactive molecules.
The molecular structure of Ethyl 4'-methylbiphen-4-ylcarboxylate consists of two benzene rings connected by a methylene bridge, with the carboxylate group and methyl substituent positioned strategically to enhance its pharmacological potential. This arrangement not only contributes to its stability but also allows for diverse interactions with biological targets, making it a promising scaffold for drug discovery.
In recent years, there has been a surge in research focused on biphenyl derivatives due to their broad spectrum of biological activities. Studies have demonstrated that these compounds can modulate various cellular processes, including enzyme inhibition, receptor binding, and signal transduction pathways. Specifically, Ethyl 4'-methylbiphen-4-ylcarboxylate has shown promise in preliminary screenings as a potential lead compound for treating neurological disorders and inflammatory conditions.
One of the most compelling aspects of Ethyl 4'-methylbiphen-4-ylcarboxylate is its ability to interact with specific biomolecules in a highly selective manner. This selectivity is crucial for developing drugs that target particular diseases without causing off-target effects. Researchers have leveraged computational chemistry and high-throughput screening techniques to identify derivatives of this compound that exhibit enhanced binding affinity and improved pharmacokinetic profiles.
The synthesis of Ethyl 4'-methylbiphen-4-ylcarboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions, have been employed to optimize the production process. These techniques not only improve efficiency but also minimize environmental impact, aligning with the growing emphasis on sustainable chemistry.
Recent advancements in analytical chemistry have enabled researchers to gain deeper insights into the structural and dynamic properties of Ethyl 4'-methylbiphen-4-ylcarboxylate. Techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been instrumental in elucidating its molecular conformation and understanding how it interacts with biological targets at the atomic level. These studies have provided valuable data for refining molecular models and designing more effective derivatives.
The pharmacological potential of Ethyl 4'-methylbiphen-4-ylcarboxylate has been further explored through in vitro and in vivo studies. Initial findings suggest that this compound can modulate key signaling pathways involved in neuroprotection and anti-inflammatory responses. For instance, it has been observed to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the pathogenesis of inflammation-related diseases.
In addition to its therapeutic applications, Ethyl 4'-methylbiphen-4-ylcarboxylate holds promise in the field of material science. Its unique structural features make it an attractive candidate for developing novel polymers and coatings with enhanced mechanical strength and chemical resistance. Researchers are exploring its potential use in creating advanced materials for electronics, aerospace, and biomedical implants.
The future direction of research on Ethyl 4'-methylbiphen-4-ylcarboxylate is likely to be shaped by interdisciplinary collaborations between chemists, biologists, pharmacologists, and materials scientists. By integrating knowledge from multiple disciplines, scientists can accelerate the discovery of new applications for this compound and its derivatives. Furthermore, advancements in artificial intelligence (AI) and machine learning are expected to play a significant role in predicting novel bioactivities and optimizing synthetic routes.
In conclusion, Ethyl 4'-methylbiphen-4-ylcarboxylate (CAS No. 106508-97-8) is a multifaceted compound with substantial potential across various domains of science and industry. Its unique structure, combined with its demonstrated biological activities, makes it a cornerstone molecule for ongoing research efforts aimed at developing innovative therapeutic agents and advanced materials. As scientific understanding continues to evolve, the applications of this compound are likely to expand even further.
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